molecular formula C28H30O10 B1253818 Physalin A  CAS No. 23027-91-0

Physalin A

Cat. No.: B1253818
CAS No.: 23027-91-0
M. Wt: 526.5 g/mol
InChI Key: VELDODQHYQSJOF-RPKVKFPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Physalin A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the calyces of Physalis alkekengi using solvents such as ethanol or methanol . The extract is then subjected to chromatographic separation to isolate Physalin A.

Industrial Production Methods: Industrial production of this compoundtypically involves large-scale extraction from Physalis plants. The process includes harvesting the calyces, drying them, and then performing solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Biological Activity

Physalin A, a withanolide derived from the plant Physalis angulata, has garnered attention in recent years for its diverse biological activities, particularly in anti-inflammatory, anti-tumor, and immunomodulatory effects. This article synthesizes current research findings on Physalin A, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Physalin A is characterized by a steroidal structure that allows it to interact with various cellular pathways. Its biological effects are primarily attributed to its ability to modulate inflammatory responses and induce cell death in cancer cells. Key mechanisms include:

  • Inhibition of Inflammatory Cytokines : this compoundsignificantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation .
  • NF-κB Pathway Modulation : It inhibits the activation of the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation .
  • Induction of Apoptosis and Autophagy : this compoundhas been shown to trigger apoptosis and autophagy in various cancer cell lines, including A375-S2 melanoma cells .

Anti-Tumor Activity

This compoundexhibits significant anti-tumor properties across multiple cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in several human cancer cell lines.

Cancer Type IC50 (µM) Mechanism Reference
Melanoma (A375-S2)10.0Induces apoptosis via ROS-mediated pathwaysHe et al., 2014
Colon (HCT116)14.2Inhibits NF-κB activationMDPI, 2022
Prostate (C4-2B)20.0Promotes ERK pathway activationNature, 2017

Anti-Inflammatory Effects

The anti-inflammatory properties of this compoundhave been extensively studied, particularly in animal models. For instance:

  • In a carrageenan-induced paw edema model, this compoundsignificantly reduced edema through the modulation of nitric oxide (NO) levels and enhancement of antioxidant enzyme activity .
  • It has been effective in reducing symptoms associated with inflammatory conditions such as arthritis and dermatitis by downregulating inflammatory mediators .

Immunomodulatory Effects

This compoundalso demonstrates immunomodulatory activity:

  • It modulates T-cell responses by altering the balance between Th1 and Th2 cytokines, effectively suppressing CD4+ T-cell mediated responses .
  • In models of allogeneic transplantation, this compoundhas shown potential in preventing graft rejection by inhibiting lymphocyte proliferation .

Case Studies

Several studies have highlighted the therapeutic potential of Physalin A:

  • Carrageenan-Induced Paw Edema Model : Lin et al. (2020) demonstrated that administration of this compoundat doses of 2.5 to 10 mg/kg resulted in significant reductions in paw swelling and inflammatory markers .
  • Cancer Cell Line Studies : He et al. (2014) reported that this compoundinduced apoptosis in A375-S2 cells through mitochondrial pathways, emphasizing its role as a potential therapeutic agent against melanoma .
  • Chronic Inflammation Models : In models simulating chronic inflammation, this compoundeffectively reduced inflammatory markers and improved overall health outcomes in treated animals compared to controls .

Properties

CAS No.

23027-91-0

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone

InChI

InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28-/m0/s1

InChI Key

VELDODQHYQSJOF-RPKVKFPNSA-N

SMILES

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C

Isomeric SMILES

C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@@]5(C(=O)O3)O)[C@@]7(C(=C[C@H]6O)CC=CC7=O)C)O)C)OC(=O)C2=C

Canonical SMILES

CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C

melting_point

266°C

physical_description

Solid

Synonyms

physalin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Physalin A
Reactant of Route 2
Physalin A
Reactant of Route 3
Physalin A
Reactant of Route 4
Physalin A
Reactant of Route 5
Physalin A
Reactant of Route 6
Physalin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.